molecular formula C10H15NO2 B15239506 1-Cyano-4-ethylcyclohexane-1-carboxylic acid

1-Cyano-4-ethylcyclohexane-1-carboxylic acid

Cat. No.: B15239506
M. Wt: 181.23 g/mol
InChI Key: BEMOPEXPOKBJAY-UHFFFAOYSA-N
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Description

1-Cyano-4-ethylcyclohexane-1-carboxylic acid is a unique cyclohexane derivative with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a cyclohexane ring, along with an ethyl group (-C2H5) at the 4-position. It is a high-purity chemical compound often used in advanced research and synthesis projects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-4-ethylcyclohexane-1-carboxylic acid typically involves the introduction of the cyano and carboxylic acid groups onto the cyclohexane ring. One common method is the reaction of 4-ethylcyclohexanone with cyanide ion (CN-) to form the cyano group, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyano-4-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

    Esters: Formed by esterification of the carboxylic acid group.

    Amines: Formed by reduction of the cyano group.

    Substituted Cyclohexanes: Formed by nucleophilic substitution of the ethyl group.

Scientific Research Applications

1-Cyano-4-ethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-4-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Cyano-4-methylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Cyano-4-propylcyclohexane-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

    1-Cyano-4-isopropylcyclohexane-1-carboxylic acid: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

1-Cyano-4-ethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and interactions compared to other similar compounds. The presence of both the cyano and carboxylic acid groups also provides a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-cyano-4-ethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H15NO2/c1-2-8-3-5-10(7-11,6-4-8)9(12)13/h8H,2-6H2,1H3,(H,12,13)

InChI Key

BEMOPEXPOKBJAY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C#N)C(=O)O

Origin of Product

United States

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